N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide

Description

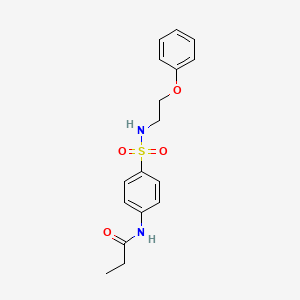

“N-(4-(N-(2-Phenoxyethyl)sulfamoyl)phenyl)propionamide” is a sulfonamide derivative characterized by a propionamide group attached to a phenyl ring substituted with a sulfamoyl moiety linked to a 2-phenoxyethylamine. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the phenoxyethyl group and hydrogen-bonding capabilities via the sulfamoyl and amide functionalities. Such features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name |

N-[4-(2-phenoxyethylsulfamoyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-17(20)19-14-8-10-16(11-9-14)24(21,22)18-12-13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYAHPSWNBZLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide typically involves a multi-step process. One common method starts with the reaction of aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenoxyethylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Antimicrobial Activity Considerations

While direct data for the target compound are unavailable, pyrazole and triazine derivatives with sulfonamide moieties (e.g., compounds in ) exhibit notable antimicrobial activity. For example, pyrazolo[1,5-a]pyrimidine derivatives demonstrate inhibition against E. coli and S. aureus, suggesting that the sulfamoyl group’s electronic configuration is critical for binding microbial enzymes . The target compound’s phenoxyethyl group may enhance such activity by improving membrane permeability relative to less lipophilic analogs .

Biological Activity

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a propionamide group linked to a sulfamoyl moiety and a phenoxyethyl substituent. This unique arrangement suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfamoyl group may interact with enzymes that are critical in various metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound might bind to specific receptors, altering their function and leading to downstream biological effects.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be relevant for this compound as well.

Biological Activity Overview

Research on the biological activity of this compound has focused on several key areas:

- Antimicrobial Properties : Initial studies indicate that derivatives of sulfamoyl compounds often exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess these properties.

- Anticancer Potential : Investigations into related compounds have revealed anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The structural features of this compound could contribute to similar effects.

- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases. The potential for this compound to protect neuronal cells from oxidative stress and apoptosis warrants further exploration.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

- A study evaluated the anticonvulsant activity of N-phenyl derivatives in animal models, revealing that specific structural modifications enhanced efficacy against seizures . This highlights the importance of structural optimization in developing effective therapeutic agents.

- Another investigation focused on the synthesis and biological evaluation of benzamide derivatives, noting their interactions with key enzymes involved in metabolic processes . This underscores the relevance of structural features in determining pharmacological activity.

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Sulfamoyl derivatives | Effective against Gram-positive bacteria |

| Anticancer | Phenyl derivatives | Inhibition of cancer cell proliferation |

| Neuroprotective | Analogous compounds | Protection against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.